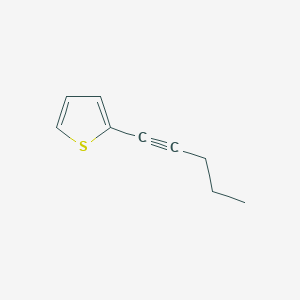

2-Pent-1-ynylthiophene

Übersicht

Beschreibung

2-Pent-1-ynylthiophene is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including material science, organic electronics, and biochemistry.

Wirkmechanismus

The mechanism of action of 2-Pent-1-ynylthiophene is not fully understood. However, it is believed to interact with biomolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions. This interaction can lead to changes in the conformation and function of biomolecules.

Biochemische Und Physiologische Effekte

2-Pent-1-ynylthiophene has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. In addition, it has been studied for its potential as a cancer therapeutic agent due to its ability to induce apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-Pent-1-ynylthiophene is its ease of synthesis and purification. It can be synthesized using simple and readily available starting materials and can be purified using standard laboratory techniques. However, one of the limitations is its low solubility in common organic solvents, which can make it difficult to handle and study.

Zukünftige Richtungen

There are several future directions for the study of 2-Pent-1-ynylthiophene. One potential direction is the development of new synthetic methods to improve yield and purity. Another direction is the study of its interaction with biomolecules at the molecular level using techniques such as X-ray crystallography and NMR spectroscopy. Additionally, the potential applications of 2-Pent-1-ynylthiophene in the field of biochemistry, such as its use as a fluorescent probe for the detection of biomolecules, warrant further investigation.

Wissenschaftliche Forschungsanwendungen

2-Pent-1-ynylthiophene has been extensively studied for its potential applications in various fields. In material science, it has been used as a building block for the synthesis of conjugated polymers and as a component in organic photovoltaic devices. In organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes. In biochemistry, it has been studied for its potential as a fluorescent probe for the detection of biomolecules.

Eigenschaften

CAS-Nummer |

145349-58-2 |

|---|---|

Produktname |

2-Pent-1-ynylthiophene |

Molekularformel |

C9H10S |

Molekulargewicht |

150.24 g/mol |

IUPAC-Name |

2-pent-1-ynylthiophene |

InChI |

InChI=1S/C9H10S/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-3H2,1H3 |

InChI-Schlüssel |

MMDWHPHICBPCGZ-UHFFFAOYSA-N |

SMILES |

CCCC#CC1=CC=CS1 |

Kanonische SMILES |

CCCC#CC1=CC=CS1 |

Synonyme |

Thiophene, 2-(1-pentynyl)- (9CI) |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.